molecular formula C19H19ClN2O3S B2488546 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034356-29-9

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No. B2488546
CAS RN: 2034356-29-9
M. Wt: 390.88
InChI Key: VSYXYLBAGKDSMZ-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a urea derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Biochemical Evaluation

A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize pharmacophoric moieties for antiacetylcholinesterase activity. This research offers insight into the design and biochemical evaluation of urea derivatives, including the optimization of substituents for enhanced activity (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Anticancer Activity

Nammalwar et al. (2010) investigated the synthesis of a primary metabolite of a compound exhibiting strong anticancer activity. The study's focus on synthesizing urea derivatives and assessing their anticancer potential highlights the relevance of such compounds in cancer research (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).

Inhibitors of Protein Kinases

Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). This research underlines the therapeutic potential of urea derivatives in targeting specific protein kinases for disease treatment (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

Synthesis Techniques

Thalluri et al. (2014) demonstrated a method for synthesizing ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This study contributes to the understanding of efficient and environmentally friendly synthesis techniques for urea derivatives (Thalluri, Manne, Dev, & Mandal, 2014).

Future Directions

For more detailed information, refer to relevant papers . Keep in mind that this analysis is based on available literature, and ongoing research may reveal additional insights.

properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-19(24,17-9-12-5-3-4-6-16(12)26-17)11-21-18(23)22-14-10-13(20)7-8-15(14)25-2/h3-10,24H,11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXYLBAGKDSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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